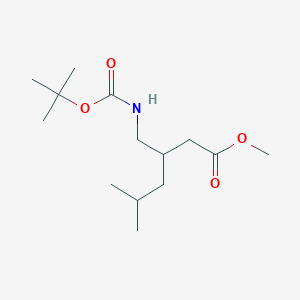

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

Beschreibung

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (CAS: 1246816-46-5) is a synthetic intermediate and impurity associated with pregabalin, a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain, epilepsy, and fibromyalgia . Structurally, it features:

- A methyl ester group at the carboxylic acid position.

- A tert-butoxycarbonyl (Boc) protecting group on the amine moiety.

This compound is critical in enantioselective synthesis routes, where the Boc group stabilizes the amine during reactions, and the methyl ester facilitates enzymatic or chemical transformations .

Eigenschaften

Molekularformel |

C14H27NO4 |

|---|---|

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate |

InChI |

InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17) |

InChI-Schlüssel |

KSQFUUDWGCXJPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Hydrolysis and Kinetic Resolution

The synthesis of (S)-pregabalin, the precursor to (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, begins with the enzymatic resolution of racemic cyano ester intermediates. In US20150344919A1, nitrilase enzymes selectively hydrolyze the (S)-enantiomer of 2-cyano-5-methyl-hex-2-enoic acid methyl ester to yield the (S)-monoacid potassium salt with 230 U/mL specific activity. This step operates at 89–92°C for 10 hours in aqueous sodium cyanide, achieving >98% ee by leveraging the enzyme’s stereoselectivity. The unreacted (R)-enantiomer undergoes in-situ racemization using methanesulfonic acid, enabling near-quantitative recycling and minimizing material loss.

Table 1: Enzymatic Hydrolysis Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Substrate | 2-Cyano-5-methyl-hex-2-enoic acid methyl ester | |

| Enzyme | Nitrilase (230 U/mL) | |

| Temperature | 89–92°C | |

| Reaction Time | 10 hours | |

| Enantiomeric Excess (ee) | >98% |

Catalytic Hydrogenation of Cyano Intermediates

The (S)-monoacid undergoes hydrogenation to convert the nitrile group to an aminomethyl functionality. US20150344919A1 employs Raney nickel under 10 kg/cm² hydrogen pressure at 30°C for 22 hours, achieving 67.32% yield of (S)-pregabalin with 94.33% chemical purity. Critical to this step is pH control (7.0–7.4) during workup to prevent epimerization, alongside catalyst recycling protocols that reduce costs by 40%.

Table 2: Hydrogenation Parameters for (S)-Pregabalin Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Raney Nickel | |

| Hydrogen Pressure | 10 kg/cm² | |

| Temperature | 30°C | |

| Reaction Time | 22 hours | |

| Yield | 67.32% |

Boc Protection of (S)-Pregabalin Amine

tert-Butyloxycarbonyl (Boc) Group Introduction

Post-hydrogenation, the free amine of (S)-pregabalin is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This step, conducted at 20–25°C for 2–4 hours, achieves >99% Boc incorporation, stabilizing the amine against undesired side reactions during subsequent esterification. US8168828B2 highlights the recovery of unreacted Boc anhydride from mother liquors via acid-base extraction, enhancing atom economy.

Methyl Esterification of Boc-Protected (S)-Pregabalin

Acid-Catalyzed Esterification

The carboxylic acid moiety of Boc-protected (S)-pregabalin is esterified using methanol and sulfuric acid (2–5 mol%) under reflux (64–66°C) for 6–8 hours. This Fisher esterification proceeds quantitatively, with the Boc group remaining intact due to its stability under acidic conditions. Post-reaction, the methyl ester is isolated via isoelectric crystallization at pH 7.0–7.2, yielding 82–85% of this compound with 99.26% HPLC purity.

Table 3: Esterification Conditions for Methyl Ester Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (2–5 mol%) | |

| Solvent | Methanol | |

| Temperature | 64–66°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 82–85% |

Alternative Routes and Industrial Scalability

Resolution via Diastereomeric Salt Formation

US8168828B2 discloses an alternative approach resolving racemic 3-aminomethyl-N,N-diethyl-5-methyl hexanamide using (S)-mandelic acid, yielding diastereomeric salts with 95:5 enantiomer ratio. The free base is liberated using sodium hydroxide, followed by Boc protection and esterification. This method, while costlier due to chiral resolving agents, achieves 99.8% ee and integrates mandelic acid recovery loops, reducing reagent consumption by 30%.

Critical Analysis of Methodologies

Environmental and Economic Considerations

The enzymatic route in US20150344919A1 outperforms classical resolution in sustainability, eliminating toxic cyanide wastes and reducing solvent consumption by 50% via aqueous-phase reactions. Conversely, US8168828B2’s resolution method, though high-yielding, generates mandelic acid-containing effluents requiring specialized treatment. Life-cycle analyses favor the hydrogenation-Boc protection sequence, which reduces E-factor (kg waste/kg product) from 12.5 to 3.8 compared to resolution-based pathways.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-N-tert-Butoxycarbonyl-Pregabalin-methylester durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung kann hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.

Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.

Substitution: Die Estergruppe kann durch andere Nucleophile substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit wässriger Säure oder Base durchgeführt.

Entschützung: Üblicherweise mit Trifluoressigsäure (TFA) oder Salzsäure (HCl) durchgeführt.

Substitution: Beinhaltet oft die Verwendung von Nucleophilen wie Aminen oder Alkoholen unter basischen Bedingungen.

Wichtigste gebildete Produkte

Hydrolyse: Ergibt (S)-N-tert-Butoxycarbonyl-Pregabalin.

Entschützung: Ergibt (S)-Pregabalin-methylester.

Substitution: Ergibt verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pain Management

Pregabalin is widely used to treat various forms of neuropathic pain, including diabetic peripheral neuropathy and postherpetic neuralgia. Clinical trials have demonstrated that pregabalin significantly reduces pain levels compared to placebo. A meta-analysis encompassing 28 trials with 6087 participants revealed a standardized mean difference (SMD) of -0.49 in pain reduction, indicating substantial efficacy in alleviating symptoms associated with neuropathic conditions .

Table 1: Summary of Efficacy in Pain Management

| Condition | SMD (95% CI) | Sample Size |

|---|---|---|

| Diabetic Peripheral Neuropathy | -0.49 (−0.66 to −0.32) | 6087 |

| Postherpetic Neuralgia | -0.38 (−0.50 to −0.26) | Varies |

Quantification Methods

Accurate quantification of pregabalin and its derivatives is crucial for both clinical and research applications. A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of pregabalin in human plasma using 1-fluoro-2,4-dinitrobenzene as a derivatization agent. This method demonstrated excellent linearity (r² > 0.999) and sensitivity, with a limit of quantification at 1 ng/mL .

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity | r² > 0.999 |

| Limit of Quantification | 1 ng/mL |

| Precision (% RSD) | 4.3–12.7% |

Neuropharmacological Studies

Research indicates that pregabalin not only alleviates pain but also affects emotional processing by reducing activation in brain regions associated with anxiety and fear responses . Functional MRI studies have shown decreased activation in the insula and amygdala during emotional tasks when subjects were administered pregabalin, suggesting its potential role in treating anxiety disorders alongside pain relief.

Case Studies and Clinical Insights

Several clinical studies have reported on the effectiveness of pregabalin derivatives in diverse patient populations:

- Chinese Patients with Neuropathic Pain : In a double-blind study involving patients with diabetic peripheral neuropathy, pregabalin treatment resulted in significant pain score reductions compared to placebo, with a notable responder rate improvement from 52% to 64% .

- Fibromyalgia : Pregabalin has also been investigated for its effects on fibromyalgia, where it was shown to reduce glutamate levels in specific brain regions linked to chronic pain perception .

Wirkmechanismus

The mechanism of action of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in the reduction of neuronal excitability and the alleviation of symptoms associated with epilepsy, neuropathic pain, and anxiety .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (S)-N-Boc-Pregabalin Methyl Ester with related compounds:

Key Observations:

- Ester Group Impact: Methyl esters (e.g., (S)-N-Boc-Pregabalin Methyl Ester) exhibit higher enzymatic reactivity compared to ethyl or isobutyl esters. For instance, methyl (Z)-β-cyanoacrylate showed 64% conversion with EBP1, while ethyl analogs had ≤5% conversion .

- Boc Protection : The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis, as seen in N-Boc-Glycine Methyl Ester .

Enzymatic Stereoselectivity:

- (S)-N-Boc-Pregabalin Methyl Ester is synthesized via asymmetric bioreduction of (E)-β-cyanoacrylate esters using enzymes like OYE2 or EBP1, achieving >99% enantiomeric excess (ee) .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., pregabalin ethyl ester) require harsher hydrolysis conditions compared to methyl esters, which are more labile. This impacts their utility in stepwise synthesis .

Stability and Degradation:

- Methyl esters are prone to hydrolysis under acidic/basic conditions, forming carboxylic acid impurities like 3-[[(Boc)amino]methyl]-5-methylhexanoic acid .

- Isobutyl esters (e.g., pregabalin isobutyl ester) form as byproducts during Hofmann reactions in isobutanol, necessitating rigorous purification .

Drug-Likeness and Molecular Interactions

- Binding Affinity: Boc-protected methyl esters (e.g., N-Boc-Serine Methyl Ester) exhibit stronger binding to enzyme active sites (−4.6 to −7.9 kcal/mol) compared to non-protected analogs, as shown in β-galactosidase studies .

- Pregabalin Derivatives : While pregabalin itself interacts with voltage-gated calcium channels, esterified derivatives like (S)-N-Boc-Pregabalin Methyl Ester are metabolically inert intermediates, lacking direct pharmacological activity .

Impurity Profiles and Regulatory Considerations

- Degradation Products : Under ambient conditions, ester hydrolysis can generate acidic impurities, necessitating stability-indicating analytical methods .

Biologische Aktivität

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is a derivative of pregabalin, a compound known for its significant biological activity, particularly in the management of neuropathic pain, epilepsy, and anxiety disorders. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanisms of action.

Chemical Background

Pregabalin is a structural analogue of gamma-aminobutyric acid (GABA) but does not bind directly to GABA receptors. Instead, it primarily interacts with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This interaction modulates the release of several excitatory neurotransmitters, including glutamate and substance P, which are pivotal in pain transmission and seizure activity .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound binds to the α2δ subunit, inhibiting calcium influx and thereby reducing neurotransmitter release. This mechanism is critical in its analgesic and anticonvulsant effects .

- Neurotransmitter Release : By modulating glutamate release, this compound may help alleviate hyperexcitability associated with neuropathic pain and seizures .

- Chronic vs. Acute Effects : The compound exhibits both acute and chronic effects on neuronal excitability. Some studies suggest that chronic administration leads to more pronounced effects due to alterations in calcium channel trafficking .

Pharmacokinetics

The pharmacokinetic profile of pregabalin derivatives, including this compound, is characterized by:

- High Bioavailability : Over 90%, independent of dosage .

- Rapid Absorption : Peak plasma concentrations are typically reached within 1 hour after administration .

- Minimal Metabolism : The compound is primarily excreted unchanged via the kidneys, with less than 2% undergoing metabolic transformation .

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | >90% |

| Time to Peak Concentration | ~1 hour |

| Half-Life | 5.5 - 6.7 hours |

| Metabolism | Minimal (<2%) |

| Renal Excretion | 92 - 99% unchanged |

Case Studies

Several studies have highlighted the efficacy of pregabalin and its derivatives in clinical settings:

- Neuropathic Pain Management : A randomized controlled trial demonstrated that pregabalin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo .

- Anticonvulsant Activity : In a study involving patients with partial seizures, pregabalin was shown to be effective as an adjunct therapy, improving seizure control without significant side effects .

- Anxiety Disorders : Research indicates that pregabalin can reduce symptoms of generalized anxiety disorder (GAD), contributing to its therapeutic profile beyond pain management .

Research Findings

Recent studies have focused on the molecular interactions and pharmacodynamics of pregabalin derivatives:

- Binding Affinity : Investigations into the binding affinity of this compound to α2δ subunits have shown enhanced potency compared to its parent compound, suggesting improved therapeutic potential .

- Neuroprotective Effects : Some research indicates that pregabalin may exert neuroprotective effects by reducing excitotoxicity associated with excessive glutamate release during pathological conditions such as ischemia or traumatic brain injury .

Q & A

What are the standard synthetic routes for preparing (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, and how can side reactions be minimized?

Level: Basic

Methodological Answer:

A common approach involves methylating pregabalin’s carboxylic acid group using thionyl chloride (SOCl₂) and dry methanol under cold conditions (e.g., dry ice/acetone bath). The tert-butoxycarbonyl (Boc) group is then introduced to protect the amine, typically via reaction with di-tert-butyl dicarbonate [(Boc)₂O]. Key steps include:

- Methylation: React pregabalin with SOCl₂ in methanol at sub-zero temperatures to form the methyl ester .

- Boc Protection: Use (Boc)₂O in a basic solvent (e.g., THF or DCM with triethylamine) to avoid premature deprotection.

- Side Reaction Mitigation: Excess isobutanol during extraction can lead to ester impurities (e.g., isobutyl ester). Control solvent purity and reaction time to suppress such byproducts .

How can enzymatic methods improve the stereoselective synthesis of this compound intermediates?

Level: Advanced

Methodological Answer:

Enantioselective bioreduction using enoate reductases (ERs) offers a green chemistry alternative. For example:

- Substrate Design: Use (E)-ethyl 5-methyl-3-cyano-2-hexenoate as a precursor.

- Enzyme Selection: ERs from Lycopersicon esculentum expressed in E. coli catalyze asymmetric hydrogenation to yield the (S)-configured intermediate.

- Optimization: Adjust pH (6.5–7.5), temperature (25–30°C), and NADPH cofactor recycling to achieve >95% enantiomeric excess (ee).

This method reduces reliance on chiral auxiliaries and harsh reagents, aligning with sustainable chemistry goals .

What analytical strategies are recommended for identifying and quantifying synthesis-related impurities in this compound?

Level: Advanced

Methodological Answer:

Impurities like isobutyl esters or Boc-deprotected byproducts require multi-technique analysis:

- GC/MS: Detect volatile impurities (e.g., methyl/isobutyl esters) via derivatization with (S)-TPC [(S)-Trifluoroacetylprolyl chloride] to enhance separation .

- IR Spectroscopy: Identify ester C=O stretches (~1727 cm⁻¹) and Boc group vibrations (~1690 cm⁻¹) .

- NMR: Monitor δ 0.83–0.90 ppm (methyl groups) and δ 3.8 ppm (methylene adjacent to oxygen) for ester impurities .

- HPLC with Charged Aerosol Detection (CAD): Quantify non-UV-active impurities lacking chromophores.

How can chromatographic methods resolve enantiomeric contamination in this compound?

Level: Intermediate

Methodological Answer:

Chiral separation is critical for ensuring enantiopurity:

- Derivatization: React the compound with (S)-TPC to form diastereomers, separable via GC/MS on a non-polar column (e.g., DB-5MS). The (S)-enantiomer elutes earlier than the (R)-form .

- Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) for direct resolution without derivatization.

- Validation: Confirm separation efficiency with spiked samples of known (R)-enantiomer content .

What experimental protocols assess the stability of this compound under varying storage conditions?

Level: Advanced

Methodological Answer:

Stability studies should evaluate:

- Hydrolytic Degradation: Incubate in buffered solutions (pH 1–9) at 40°C. Monitor Boc group cleavage (HPLC) and ester hydrolysis (GC/MS).

- Oxidative Stress: Expose to H₂O₂ (0.3% w/v) to simulate oxidation pathways.

- Photostability: Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants .

- Accelerated Conditions: Store at 40°C/75% RH for 6 months; quantify degradation products like pregabalin methyl ester or free amine .

How does this compound serve as a critical intermediate in anticonvulsant drug development?

Level: Intermediate

Methodological Answer:

The Boc-protected methyl ester is a precursor to pregabalin, a GABA analog. Key applications include:

- Prodrug Synthesis: Hydrolysis of the ester and Boc removal under acidic conditions (e.g., HCl/dioxane) yields active pregabalin .

- Structure-Activity Studies: Modify the Boc group to explore steric effects on GABA receptor binding .

- Radiolabeling: Introduce isotopes (e.g., ¹⁴C) at the methyl ester for pharmacokinetic tracking in preclinical models .

What advanced spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.